molecular formula C23H30O3 B12808193 3-Methoxy-19-norcarda-1,3,5(10)-trienolide CAS No. 4147-08-4

3-Methoxy-19-norcarda-1,3,5(10)-trienolide

Cat. No.: B12808193
CAS No.: 4147-08-4
M. Wt: 354.5 g/mol
InChI Key: UMVVDCRBHFCXCZ-ATLKDPDMSA-N
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Description

3-Methoxy-19-norcarda-1,3,5(10)-trienolide is a synthetic compound belonging to the class of norcardenolides. These compounds are structurally related to cardenolides, which are known for their biological activity, particularly in the context of cardiac glycosides. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-19-norcarda-1,3,5(10)-trienolide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the core structure: This involves the cyclization of a suitable precursor to form the norcardenolide skeleton.

    Methoxylation: Introduction of the methoxy group at the 3-position is achieved using methanol in the presence of a suitable catalyst.

    Final modifications: Additional functional groups are introduced through various chemical reactions to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-19-norcarda-1,3,5(10)-trienolide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Methoxy-19-norcarda-1,3,5(10)-trienolide has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, particularly in the context of cardiac health.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating heart conditions.

    Industry: It is used in the development of new materials and as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-Methoxy-19-norcarda-1,3,5(10)-trienolide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    19-norcardenolide: Shares a similar core structure but lacks the methoxy group.

    Cardenolide: Structurally related but contains additional functional groups that confer different biological activities.

Uniqueness

3-Methoxy-19-norcarda-1,3,5(10)-trienolide is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

4147-08-4

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

(4R)-4-[(8S,9S,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one

InChI

InChI=1S/C23H30O3/c1-23-10-9-18-17-6-4-16(25-2)11-14(17)3-5-19(18)21(23)8-7-20(23)15-12-22(24)26-13-15/h4,6,11,15,18-21H,3,5,7-10,12-13H2,1-2H3/t15-,18+,19+,20+,21+,23+/m0/s1

InChI Key

UMVVDCRBHFCXCZ-ATLKDPDMSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@H]2[C@H]4CC(=O)OC4)CCC5=C3C=CC(=C5)OC

Canonical SMILES

CC12CCC3C(C1CCC2C4CC(=O)OC4)CCC5=C3C=CC(=C5)OC

Origin of Product

United States

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